molecular formula C11H12ClNO3 B1421590 N-chloroacetyl-3-aminophenylpropionic acid CAS No. 1221792-58-0

N-chloroacetyl-3-aminophenylpropionic acid

Cat. No.: B1421590
CAS No.: 1221792-58-0
M. Wt: 241.67 g/mol
InChI Key: RPOMZMMDPSBKLY-UHFFFAOYSA-N
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Description

N-chloroacetyl-3-aminophenylpropionic acid is a chemical compound with the CAS Number: 1221792-58-0 and a molecular weight of 241.67 . Its IUPAC name is 3-{3-[(chloroacetyl)amino]phenyl}propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-2-8(6-9)4-5-11(15)16/h1-3,6H,4-5,7H2,(H,13,14)(H,15,16) . The linear formula of this compound is C11H12ClNO3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 241.67 , and its linear formula is C11H12ClNO3 .

Scientific Research Applications

  • Polymer Synthesis :

    • N,N-di(2-hydroxyethyl)-3-aminopropionic acid, a derivative of 3-aminophenylpropionic acid, was used for the preparation of polyesters with amino acid moieties in the main chain. These polyesters have potential applications in biodegradable materials and drug delivery systems (Wang & Nakamura, 1994).
  • Medicinal Chemistry :

    • Studies on 3-amino-3-arylpropionic acids, closely related to 3-aminophenylpropionic acid, highlight their significance in medicinal chemistry due to their biological activity. The one-pot synthesis of these compounds facilitates their production for pharmaceutical applications (Tan & Weaver, 2002).
  • Biotechnological Production :

    • The metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose demonstrates the biotechnological potential of derivatives of 3-aminophenylpropionic acid in producing value-added chemicals (Chen et al., 2017).
  • Bioavailability and Metabolism :

    • A study on the bioavailability of chlorogenic acid, a compound related to 3-aminophenylpropionic acid, in rats shows how its metabolism by gut microflora influences its biological effects. This research is crucial in understanding the role of diet-derived polyphenols in human health (Gonthier et al., 2003).
  • Asymmetric Synthesis :

    • Asymmetric synthesis of β-aminophenylpropionic acid, a structural analog, was achieved using a chiral sulfoxide auxiliary. This method is significant for producing enantiomerically pure compounds used in drug development (Sivakumar et al., 2001).
  • Corrosion Inhibition :

    • A theoretical study on amino acid compounds, including derivatives of 3-aminophenylpropionic acid, evaluated their potential as corrosion inhibitors. This has implications for their use in protecting metals against corrosion in industrial applications (Gómez et al., 2005).
  • Antitumor Activity :

    • Research on N-acyl derivatives of DL-p-chlorophenylalanine, structurally related to 3-aminophenylpropionic acid, focused on their potential as antitumor compounds. This highlights the role of such compounds in cancer research and therapy (Straukas & Kershulis, 1974).

Safety and Hazards

The safety information for N-chloroacetyl-3-aminophenylpropionic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Properties

IUPAC Name

3-[3-[(2-chloroacetyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-2-8(6-9)4-5-11(15)16/h1-3,6H,4-5,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMZMMDPSBKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249521
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-58-0
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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